molecular formula C12H15FN2O2 B4934336 4-(4-fluorophenyl)-1-hydroxy-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate

4-(4-fluorophenyl)-1-hydroxy-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate

Cat. No.: B4934336
M. Wt: 238.26 g/mol
InChI Key: JXMOARQKBCWQAI-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1-hydroxy-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, and an imidazolium core

Properties

IUPAC Name

5-(4-fluorophenyl)-3-hydroxy-2,4,4-trimethyl-1-oxido-2H-imidazol-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-8-14(16)11(12(2,3)15(8)17)9-4-6-10(13)7-5-9/h4-8,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMOARQKBCWQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1N(C(C(=[N+]1[O-])C2=CC=C(C=C2)F)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-1-hydroxy-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoroaniline with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the imidazolium core. The hydroxy group is introduced through a subsequent oxidation step, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts such as palladium or platinum may be employed to facilitate specific steps in the synthesis, and advanced purification techniques like chromatography and crystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-1-hydroxy-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imidazolium core can be reduced to an imidazoline using reducing agents such as sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an imidazoline derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-1-hydroxy-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-1-hydroxy-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the imidazolium core facilitates its stability and solubility. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)-1-hydroxy-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate is unique due to its combination of a fluorophenyl group, a hydroxy group, and an imidazolium core. This combination imparts distinct chemical properties, such as enhanced stability, solubility, and reactivity, making it a valuable compound for various applications in research and industry.

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